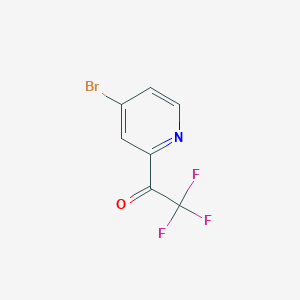

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

CAS No.: 886364-53-0

Cat. No.: VC2855588

Molecular Formula: C7H3BrF3NO

Molecular Weight: 254 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886364-53-0 |

|---|---|

| Molecular Formula | C7H3BrF3NO |

| Molecular Weight | 254 g/mol |

| IUPAC Name | 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone |

| Standard InChI | InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H |

| Standard InChI Key | LFJAEBRZUOKHFC-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1Br)C(=O)C(F)(F)F |

| Canonical SMILES | C1=CN=C(C=C1Br)C(=O)C(F)(F)F |

Introduction

Physical and Chemical Properties

Structural Characteristics

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone features a pyridine core with a bromine atom at the 4-position and a trifluoroacetyl group at the 2-position. The compound's structure can be represented by its molecular formula C7H3BrF3NO, which indicates the presence of one bromine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom . The spatial arrangement of these atoms contributes to the compound's unique chemical behavior and reactivity patterns.

The trifluoromethyl group (-CF3) adjacent to the carbonyl functionality creates an electron-withdrawing effect that influences the electrophilicity of the carbonyl carbon. This electronic configuration makes the carbonyl carbon more susceptible to nucleophilic attack, which is relevant for various synthetic applications. Additionally, the bromine atom at the 4-position of the pyridine ring provides a site for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Buchwald-Hartwig reactions.

The pyridine nitrogen contributes to the compound's ability to act as a hydrogen bond acceptor, which can be significant for its interactions with biological systems. The combination of these structural elements creates a molecule with diverse chemical reactivity and potential for transformation into more complex structures.

Physico-chemical Properties

Table 1 summarizes the key physico-chemical properties of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone:

The compound's trifluoromethyl group contributes to its lipophilicity, which is relevant for its penetration through biological membranes. The bromine atom enhances the compound's reactivity in various coupling reactions, making it a valuable synthetic intermediate. The storage recommendations suggest that the compound may be sensitive to heat or light, requiring refrigeration to maintain stability over time.

Synthesis Methods

Laboratory Synthesis

Chemical Reactivity

Types of Reactions

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone can participate in various chemical reactions due to its functional groups and structural features. The main types of reactions include:

Substitution Reactions: The bromine atom at the 4-position of the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. This reactivity makes the compound valuable for the synthesis of more complex pyridine derivatives through cross-coupling reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig protocols.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction would yield 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS: 1934429-61-4), which is another compound of interest mentioned in the search results .

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Addition Reactions: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, forming addition products that may be further transformed. For example, reaction with amines could lead to imines or enamines, while reactions with Grignard reagents would provide tertiary alcohols.

Reaction Mechanisms

The reaction mechanisms for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone are influenced by the electronic effects of both the trifluoromethyl group and the pyridine ring. The trifluoromethyl group is strongly electron-withdrawing, which enhances the electrophilicity of the adjacent carbonyl carbon. This electronic effect makes the carbonyl group more susceptible to nucleophilic attack compared to non-fluorinated analogs.

In nucleophilic substitution reactions involving the bromine atom, the mechanism typically proceeds through a transition state where the nucleophile attacks the carbon bearing the bromine, displacing the bromine as a leaving group. The pyridine nitrogen can influence these reactions through its electronic effects on the aromatic ring.

For reduction reactions, such as the conversion to 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanol, the mechanism involves nucleophilic addition of hydride to the carbonyl carbon followed by protonation of the resulting alkoxide. The trifluoromethyl group's electron-withdrawing nature facilitates this process by making the carbonyl carbon more electrophilic.

Common Reagents and Conditions

The following reagents and conditions are commonly used in reactions involving 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone:

For Substitution Reactions:

-

Nucleophiles: amines, thiols, alcohols

-

Solvents: DMF, DMSO, THF

-

Bases: K2CO3, NaOH, TEA

-

Catalysts: Pd(0) complexes for cross-coupling reactions

For Reduction Reactions:

-

Reducing agents: NaBH4, LiAlH4, DIBAL-H

-

Solvents: ethanol, THF, diethyl ether

-

Temperature: typically from -78°C to room temperature

For Oxidation Reactions:

-

Oxidizing agents: KMnO4, H2O2, mCPBA

-

Solvents: water, acetic acid, DCM

-

pH control: often requires basic or acidic conditions depending on the specific oxidation

The specific conditions would be optimized for each reaction type and target product, considering factors such as solubility, reactivity, and stability of the reagents and products.

Biological Activity

Anti-inflammatory Effects

Research suggests that 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone possesses anti-inflammatory properties. Studies have shown that the compound can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest potential applications in treating inflammatory and autoimmune disorders.

The anti-inflammatory mechanism may involve modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a central role in regulating the immune response and inflammation. By inhibiting these pathways, the compound could reduce the production of pro-inflammatory mediators and alleviate inflammatory responses.

A study published in Pharmaceutical Research reported that treatment with this compound reduced levels of TNF-α and IL-6 in a murine model of acute inflammation, supporting its potential application in managing inflammatory conditions.

Cytotoxicity in Cancer Cells

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone has demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer research and therapy. In vitro studies have shown that the compound inhibits the growth of human lung cancer cells (A549) with an IC50 value of 15 µM.

The cytotoxic mechanism may involve the induction of apoptosis (programmed cell death) in cancer cells. Research indicates that the compound can activate caspase pathways, which are central to the execution of apoptosis. By triggering these pathways, the compound may cause cancer cells to undergo programmed cell death, thereby inhibiting tumor growth and proliferation.

These findings highlight the potential of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone as a lead compound for developing new anticancer therapies. Further research is needed to elucidate the specific molecular targets and optimize the compound's anticancer activity while minimizing toxicity to normal cells.

Applications in Research

Medicinal Chemistry Applications

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone serves as a crucial intermediate in medicinal chemistry, particularly for the synthesis of pharmaceutical compounds. Its applications in this field include:

Building Block for Heterocycles: The compound is integral in forming nitrogen-containing heterocycles that are prevalent in drug molecules. These heterocyclic structures are common in many therapeutic agents and provide specific binding interactions with biological targets.

Development of Antimicrobial Agents: Given its inherent antimicrobial properties, the compound serves as a starting point for the development of new antibacterial agents. Researchers can modify the structure to enhance activity, improve pharmacokinetic properties, or address resistance mechanisms.

Anti-inflammatory Drug Development: The compound's ability to inhibit pro-inflammatory cytokines makes it a valuable scaffold for developing anti-inflammatory drugs. Structure-activity relationship studies can identify modifications that enhance this activity for potential therapeutic applications.

Cancer Research: The cytotoxic effects observed in cancer cell lines suggest applications in developing anticancer agents. The compound can be used as a lead structure for synthesizing derivatives with enhanced selectivity and potency against various cancer types.

Material Science Applications

In material science, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is used to develop advanced materials with specific electronic and optical properties:

Synthesis of Functional Materials: The compound can be incorporated into larger structures to create materials with unique properties, such as fluorescence, conductivity, or specific binding capabilities.

Development of Sensors: The reactive functional groups in the compound make it useful for creating chemical sensors that can detect specific analytes through electronic or optical signal changes.

Synthesis of Oxazine Derivatives: The compound acts as an intermediate for synthesizing oxazine derivatives, which have been evaluated for their ability to inhibit BACE1 activity. This enzyme is relevant for Alzheimer's disease therapeutics, highlighting the compound's potential contribution to neurodegenerative disease research.

The versatility of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone in these applications stems from its unique structural features, including the reactive bromine substituent and the trifluoromethyl ketone functionality, which allow for diverse chemical transformations and incorporation into various molecular frameworks.

Comparison with Similar Compounds

Halogen Substitution Variants

Varying the halogen substituent on the pyridine ring also leads to compounds with different properties:

1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 1356086-78-6): Replacing bromine with chlorine results in a compound with a slightly lower molecular weight (209.55 g/mol vs. 254.00 g/mol). Chlorine's smaller atomic radius and different electronegativity compared to bromine would affect the compound's electronic properties. The C-Cl bond is generally stronger than the C-Br bond, which might make the chloro-derivative less reactive in certain nucleophilic substitution reactions .

Structural Analogs

Other structural modifications include changes to the core structure while maintaining similar functional groups:

1-(4-Bromophenyl)-2,2,2-trifluoroethanone (CAS: 16184-89-7): This analog replaces the pyridine ring with a benzene ring. The absence of the pyridine nitrogen would significantly alter the compound's electronic properties, hydrogen-bonding capabilities, and potentially its biological activities .

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol (CAS: 1934429-61-4): This compound represents the reduced form of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, where the ketone has been converted to an alcohol. This structural change dramatically alters the compound's reactivity, as the alcohol functional group presents different chemical behavior compared to the ketone .

Table 2 summarizes the structural comparisons between 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone and its various analogs:

| Compound | CAS Number | Key Structural Difference | Expected Impact on Properties/Reactivity |

|---|---|---|---|

| 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | 886364-53-0 | Reference compound | Baseline for comparison |

| 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | 886364-57-4 | Bromine at 6-position | Different electronic distribution, potentially less steric hindrance |

| 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | 886364-50-7 | Bromine at 5-position | Alternative electronic properties, different 3D structure |

| 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone | 1356086-78-6 | Chlorine instead of bromine | Different bond strength, altered reactivity in substitutions |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 | Benzene ring instead of pyridine | Lack of H-bond acceptor, different electronic properties |

| 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanol | 1934429-61-4 | Alcohol instead of ketone | Different reactivity, additional H-bond donor capability |

These structural variations provide a rich landscape for structure-activity relationship studies, allowing researchers to fine-tune properties for specific applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume